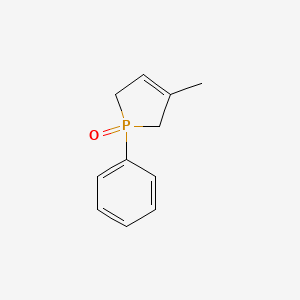
Methyl 3-bromobutanoate
Overview
Description
Synthesis Analysis
Methyl 3-bromobutanoate is used as an intermediate in the synthesis of various compounds such as 3-bromo-2-methylpropionic acid and 3-bromo-2-methylpropanol . It is also used in the production of pharmaceuticals such as antihistamines, antiepileptics, and antiviral drugs . Furthermore, it is used in the synthesis of various drugs, including anti-cancer agents, anti-inflammatory drugs, and cardiovascular drugs .Molecular Structure Analysis
The molecular structure of this compound consists of 5 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . It has a density of 1.4±0.1 g/cm3, a boiling point of 149.9±13.0 °C at 760 mmHg, and a vapor pressure of 3.9±0.3 mmHg at 25°C .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is known that this compound is used as an intermediate in the synthesis of various other compounds .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 149.9±13.0 °C at 760 mmHg, and a vapor pressure of 3.9±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 38.7±3.0 kJ/mol and a flash point of 77.4±10.2 °C . Its index of refraction is 1.454, and it has a molar refractivity of 34.7±0.3 cm3 .Scientific Research Applications
Biocatalysis in Pharmaceutical Synthesis
Methyl 3-bromobutanoate plays a role in the synthesis of chiral pharmaceuticals. Enoate reductases from the Old Yellow Enzyme family have been utilized for a biocatalyzed approach to methyl (S)-2-bromobutanoate, a key intermediate for introducing stereogenic units into chiral drugs. This process involves transformations like baker’s yeast fermentation, yielding high enantiomeric excesses (Brenna et al., 2012).
Synthesis and Biological Activity of Amino Esters
This compound derivatives have been synthesized for potential biological applications. The synthesis of novel N-(α-bromoacyl)-α-amino esters containing a valyl moiety, and their subsequent structural and biological activity evaluations, highlight the compound's significance in medicinal chemistry. These compounds have shown low cytotoxicity and absence of antibacterial and anti-inflammatory activity, indicating potential use in prodrug strategies (Yancheva et al., 2015).
Role in Polymer Chemistry
This compound is relevant in the field of polymer chemistry. It has been used in the synthesis of functional degradable polymers by radical ring-opening copolymerization. This involves creating polymers with pendent bromine functional groups, which can be modified post-polymerization. Such polymers have applications in biomedicine and material science (Hedir et al., 2015).
Applications in Organic Synthesis
In organic synthesis, this compound is utilized as a precursor or intermediate. For example, it is used in reactions with aldehydes and tributylchlorostannane in the presence of zinc, leading to the formation of specific esters and other organic compounds (Mineeva & Kulinkovich, 2008).
Xanthine Oxidase Inhibitory Properties
Research has explored the xanthine oxidase inhibitory properties of N-(α-bromoacyl)-α-amino esters, including derivatives of this compound. Despite not showing significant inhibitory effects in tests, their pharmacokinetic and toxicological properties suggest potential in drug development (Smelcerovic et al., 2016).
Safety and Hazards
Methyl 3-bromobutanoate is a combustible liquid and may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it . It should be stored in a well-ventilated place and kept cool .
Mechanism of Action
Target of Action
Methyl 3-bromobutanoate is a chemical compound with the molecular formula C5H9BrO2 The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It’s important to note that the interaction of this compound with its targets would depend on the chemical properties of the compound, such as its reactivity, polarity, and molecular structure .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability would depend on factors such as its solubility, stability, and the route of administration. Further pharmacokinetic studies are needed to understand these properties of this compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemical substances. For instance, its stability might be affected by exposure to light, heat, or certain chemical reactions .
properties
IUPAC Name |
methyl 3-bromobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-4(6)3-5(7)8-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYBMWHJTZBYSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30885165 | |
| Record name | Butanoic acid, 3-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21249-59-2 | |
| Record name | Butanoic acid, 3-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21249-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 3-bromo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021249592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 3-bromo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 3-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-bromobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















